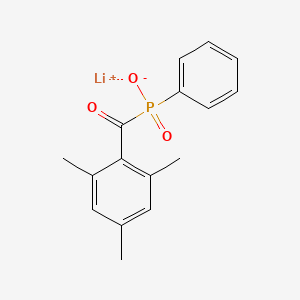

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

层状硅酸盐是一种合成层状硅酸盐,属于蒙脱石粘土家族。它由钠、镁、锂和硅酸盐离子组成。层状硅酸盐以其独特的特性而闻名,例如高表面积、膨胀能力和在水中形成稳定胶体分散体的能力。 这些特性使其成为科学研究和工业中各种应用的有吸引力的材料 .

准备方法

层状硅酸盐是通过水热法合成的。其合成中使用的主要原料是硅酸钠、硫酸镁和氟化锂。反应通常在升高的温度和压力下进行,导致形成层状硅酸盐晶体。层状硅酸盐的工业生产涉及将原料按特定比例混合,然后在高压釜中加热以促进晶体生长。 然后将所得产物洗涤、过滤和干燥,以获得最终的层状硅酸盐粉末 .

化学反应分析

层状硅酸盐经历各种化学反应,包括离子交换、吸附和嵌入。这些反应受不同试剂和条件的影响。例如:

离子交换: 层状硅酸盐可以将其层间阳离子(例如钠)与其他阳离子(例如钙、钾或铵)交换。这种反应通常在含有所需阳离子的水溶液中进行。

吸附: 层状硅酸盐具有高表面积,可以吸附各种有机和无机分子。该特性被用于污染物去除和药物输送等应用。

科学研究应用

Photoinitiation in Bioprinting

Overview

LAP is predominantly employed in bioprinting as a photoinitiator for the polymerization of hydrogels and bioinks. It enables the creation of three-dimensional structures that are crucial for tissue engineering and regenerative medicine.

Mechanism of Action

Upon exposure to specific wavelengths of light (typically around 365 nm to 405 nm), LAP generates free radicals that initiate free radical chain polymerization. This process allows for rapid crosslinking of polymers, facilitating the fabrication of cell-laden hydrogels with controlled mechanical properties and spatial organization .

Case Studies

- Cell Viability : Research has shown that LAP can enhance cell viability during bioprinting by allowing lower concentrations of initiators and longer wavelengths of light, which reduces cytotoxicity .

- Material Properties : A study demonstrated that using LAP in conjunction with gelatin methacryloyl (GelMA) resulted in hydrogels with improved mechanical properties and faster curing times compared to other photoinitiators like Irgacure 2959 .

Biomedical Applications

Tissue Engineering

LAP's ability to create biocompatible and biodegradable materials makes it suitable for tissue engineering applications. The photopolymerization process enables precise control over the structure and mechanical properties of scaffolds used for cell growth and tissue regeneration.

Cytotoxicity Studies

Investigations into the cytotoxic effects of LAP have revealed that while it can be cytotoxic when combined with light exposure (especially at higher concentrations), it does not exhibit mutagenic properties in bacterial assays. This finding is critical for its safe application in biomedical fields .

Material Science

Polymer Synthesis

LAP is utilized in synthesizing various polymers through photopolymerization processes. Its water solubility distinguishes it from other photoinitiators, making it advantageous in aqueous environments where traditional initiators may fail .

| Property | LAP | Other Photoinitiators |

|---|---|---|

| Water Solubility | High | Variable |

| Light Activation Wavelength | 365 nm - 405 nm | Typically UV light |

| Cytocompatibility | High | Varies |

| Polymerization Speed | Rapid | Varies |

Industrial Applications

LAP's utility extends beyond biomedical applications into industrial sectors such as dentistry and optics, where photopolymerization is essential for solidifying materials efficiently. The ability to control the curing process at physiological temperatures minimizes thermal damage to sensitive biological materials .

作用机制

层状硅酸盐的作用机制主要基于其通过离子交换、吸附和嵌入与各种分子的相互作用能力。这些相互作用是由层状硅酸盐的高表面积和电荷密度促成的。在药物递送应用中,层状硅酸盐可以以受控方式吸附和释放治疗剂,从而提高其生物利用度和疗效。 在组织工程中,层状硅酸盐为细胞附着和增殖提供支持性基质,促进组织再生 .

与相似化合物的比较

层状硅酸盐经常与其他蒙脱石粘土进行比较,例如蒙脱石和海泡石。虽然所有这些粘土都具有相似的层状结构和离子交换能力,但层状硅酸盐具有几个独特的特征:

粒径: 与蒙脱石和海泡石相比,层状硅酸盐的颗粒更小,尺寸更均匀。

膨胀能力: 层状硅酸盐表现出更高的膨胀能力,在水中形成更稳定的胶体分散体。

相似化合物的比较

Laponite is often compared with other smectite clays, such as montmorillonite and hectorite. While all these clays share similar layered structures and ion exchange capacities, Laponite has several unique features:

Particle Size: Laponite particles are smaller and more uniform in size compared to montmorillonite and hectorite.

Swelling Capacity: Laponite exhibits higher swelling capacity and forms more stable colloidal dispersions in water.

Similar compounds include montmorillonite, hectorite, and bentonite, which are also used in various applications due to their layered structures and ion exchange properties .

生物活性

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) is a compound primarily utilized as a photoinitiator in polymerization processes, particularly in bioprinting applications. Its biological activity has garnered attention due to its cytotoxic effects and potential implications in biomedical fields. This article explores the biological activity of LAP, focusing on its cytotoxicity, mutagenicity, and applications in tissue engineering.

LAP is characterized by the following chemical properties:

- Molecular Formula : C₁₆H₁₆LiO₃P

- Molecular Weight : 294.21 g/mol

- CAS Number : 85073-19-4

- Solubility : Water-soluble up to 8.5 wt% .

LAP functions as a free radical photoinitiator that generates reactive species upon exposure to light, specifically at wavelengths around 405 nm. These free radicals initiate polymerization reactions essential for creating hydrogels used in bioprinting . The cytotoxicity associated with LAP arises from the interaction of these radicals with cellular components, leading to cell death.

In Vitro Cytotoxicity

Research indicates that LAP exhibits significant cytotoxic effects when combined with light exposure. A study assessing the cytotoxicity of LAP on M-1 mouse kidney collecting duct cells revealed that:

- Exposure to concentrations of LAP greater than 3.4 mmol/L in conjunction with light resulted in nearly complete cell death.

- In contrast, exposure to LAP concentrations of up to 17 mmol/L without light did not induce cytotoxicity .

The effective concentration that kills 50% of the cells (EC₅₀) was approximately ten times more potent for LAP combined with light compared to LAP alone, highlighting the critical role of light activation in enhancing its cytotoxic effects .

Mutagenicity Assessment

Despite its cytotoxic properties, LAP has been shown not to exhibit mutagenic effects under standard testing conditions. Bacterial reverse mutation assays using Salmonella typhimurium and Escherichia coli did not indicate any mutagenicity associated with LAP exposure . This finding is significant for its application in bioprinting, where safety is paramount.

Applications in Bioprinting

LAP's ability to initiate polymerization while maintaining a degree of cytocompatibility makes it suitable for various biomedical applications:

- Hydrogel Formation : LAP is often combined with gelatin methacryloyl (GelMA) to form hydrogels that can encapsulate cells for tissue engineering applications. These hydrogels have demonstrated the ability to support cell viability and proliferation over extended periods .

- 3D Bioprinting : The photopolymerization capabilities of LAP allow for precise control over the structure and mechanical properties of printed constructs. Studies have shown that constructs created using LAP can maintain cell viability and promote specific cellular phenotypes over time .

Case Study 1: Cytotoxicity in Kidney Cells

A detailed study conducted on M-1 mouse kidney collecting duct cells highlighted the specific susceptibility of these cells to lithium compounds. The mechanism underlying this sensitivity involves lithium's interference with sodium transport mechanisms, leading to cellular accumulation and toxicity .

Case Study 2: Biocompatibility in Hydrogel Applications

In another study focusing on human mesenchymal stem cells (hMSCs), LAP was utilized in the formulation of composite hydrogels. The results indicated that LAP could facilitate 3D printing while preserving cell viability and promoting osteochondral differentiation over a seven-day period . This underscores LAP's potential utility in regenerative medicine.

属性

IUPAC Name |

lithium;phenyl-(2,4,6-trimethylbenzoyl)phosphinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O3P.Li/c1-11-9-12(2)15(13(3)10-11)16(17)20(18,19)14-7-5-4-6-8-14;/h4-10H,1-3H3,(H,18,19);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYQFRXNMVWASF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16LiO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate function as a photoinitiator?

A1: Upon exposure to UV or visible light, LAP undergoes photolysis, generating free radicals. These radicals initiate the polymerization of specific monomers, such as acrylates and methacrylates, leading to the formation of crosslinked hydrogel networks. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the advantages of using this compound over other photoinitiators in bioprinting applications?

A2: LAP exhibits several advantages:

- Water solubility: Enables homogeneous distribution within aqueous hydrogel precursors, crucial for bioprinting with sensitive cells. [, , , , , , , ]

- Fast curing kinetics: Allows for rapid gelation of bioinks, minimizing cell exposure to potentially harmful UV light and improving print fidelity. [, , , , , ]

- Controllable mechanical properties: The concentration of LAP influences the crosslinking density and thus the mechanical properties (e.g., stiffness, elasticity) of the resulting hydrogels. [, , , ]

- Compatibility with various biomaterials: LAP has been successfully used with a range of biopolymers, including gelatin methacryloyl (GelMA), hyaluronic acid, and pullulan, to create diverse bioinks. [, , , , , , , , ]

Q3: How does the concentration of this compound influence the properties of the final hydrogel?

A3: Higher LAP concentrations generally lead to:

- Faster gelation kinetics: Due to a higher concentration of radicals generated upon light exposure. [, ]

- Increased crosslinking density: Resulting in stiffer hydrogels with higher mechanical strength. [, , ]

- Potentially reduced swelling ratio: As the denser network limits water absorption. [, ]

Q4: How does this compound compare to Irgacure 2959 as a photoinitiator for bioprinting?

A4: Both LAP and Irgacure 2959 are commonly used photoinitiators in bioprinting, but they possess distinct characteristics:

- Faster curing kinetics, leading to improved print fidelity and reduced UV exposure for cells. [, , , , ]

- Water-soluble, enabling homogeneous distribution in aqueous solutions. [, , , , , , , ]

- Can potentially exhibit higher cytotoxicity at high concentrations. [, , , ]

- Slower curing kinetics, potentially leading to lower print fidelity and increased UV exposure for cells. [, , , , ]

- Less water-soluble, requiring organic solvents for dissolution, which can be cytotoxic. []

- Generally considered less cytotoxic than LAP, particularly at lower concentrations. [, , , ]

Q5: Is this compound cytotoxic?

A5: The cytotoxicity of LAP is dependent on its concentration and the duration of light exposure. While LAP itself exhibits low cytotoxicity in the absence of light, the free radicals generated upon UV or visible light exposure can be harmful to cells. Studies have shown that higher LAP concentrations and longer irradiation times lead to decreased cell viability. [, , , ]

Q6: How can the cytotoxic effects of this compound be mitigated in bioprinting applications?

A6: Several strategies can be employed:

- Optimizing LAP concentration: Determining the lowest effective concentration for efficient crosslinking while minimizing cell damage. [, , , ]

- Controlling irradiation time: Using the shortest possible exposure time to achieve adequate gelation while reducing free radical generation. [, , ]

- Employing scavengers: Introducing antioxidants or free radical scavengers into the bioink formulation to neutralize reactive species. []

- Exploring alternative photoinitiators: Using photoinitiators with lower cytotoxicity profiles or those activated by longer wavelengths of light (e.g., visible light), which are less damaging to cells. []

Q7: Are there any long-term effects of this compound exposure on cells or tissues?

A7: While several studies have investigated the short-term cytotoxicity of LAP, more research is needed to fully understand its long-term effects. Further investigations are crucial to assess its potential for mutagenicity, carcinogenicity, and other delayed adverse effects, particularly in the context of in vivo applications. []

Q8: What are the potential applications of this compound beyond bioprinting?

A8: Besides its prominent role in bioprinting, LAP's photocurable properties make it attractive for other biomedical applications, including:

- Drug delivery: Creating photopolymerizable hydrogels for controlled release of therapeutics. [, , ]

- Wound healing: Developing adhesive and antibacterial wound dressings with tailored degradation profiles. [, ]

- Tissue engineering: Fabricating scaffolds for various tissues, including cartilage, bone, and muscle. [, , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。